molecular formula C10H14N2 B2547515 N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine CAS No. 1539597-84-6

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine

Cat. No.: B2547515
CAS No.: 1539597-84-6
M. Wt: 162.236
InChI Key: JZKAHOQVWSVYAN-UHFFFAOYSA-N
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Description

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine is an organic compound with the molecular formula C10H14N2 It features a cyclobutane ring substituted with a pyridine ring at the 4-position and an N-methylamine group at the 1-position

Scientific Research Applications

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of novel materials and catalysts.

Safety and Hazards

For safety and hazards information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine typically involves the following steps:

    Formation of the cyclobutane ring: This can be achieved through a involving suitable precursors.

    Introduction of the pyridine ring: The pyridine ring can be introduced via a coupling reaction, such as a Suzuki or Heck coupling, using appropriate pyridine derivatives.

    N-methylation: The final step involves the methylation of the amine group, which can be carried out using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-methyl-3-(pyridin-3-yl)cyclobutan-1-amine: Similar structure but with the pyridine ring at the 3-position.

    N-methyl-3-(pyridin-2-yl)cyclobutan-1-amine: Similar structure but with the pyridine ring at the 2-position.

    N-methyl-3-(pyridin-4-yl)cyclopentan-1-amine: Similar structure but with a cyclopentane ring instead of a cyclobutane ring.

Uniqueness

N-methyl-3-(pyridin-4-yl)cyclobutan-1-amine is unique due to the specific positioning of the pyridine ring and the cyclobutane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-methyl-3-pyridin-4-ylcyclobutan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-11-10-6-9(7-10)8-2-4-12-5-3-8/h2-5,9-11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKAHOQVWSVYAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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